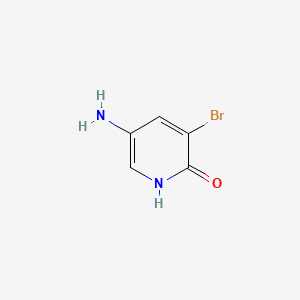

5-Amino-3-bromopyridin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

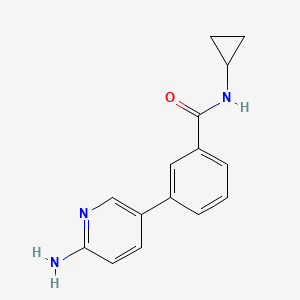

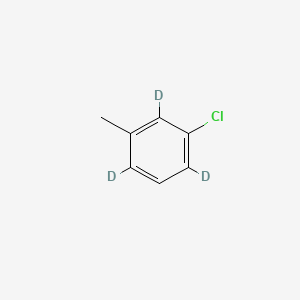

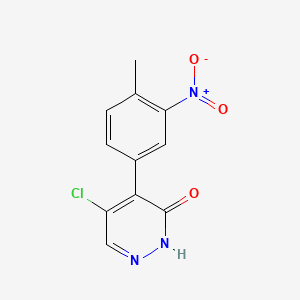

5-Amino-3-bromopyridin-2-ol is a chemical compound with the CAS Number: 1368775-30-7 . Its molecular weight is 189.01 and its linear formula is C5H5BrN2O . It is used as an organic chemical synthesis intermediate .

Molecular Structure Analysis

The molecular structure of 5-Amino-3-bromopyridin-2-ol is represented by the InChI code: 1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) . The average mass of the molecule is 173.995 Da .Aplicaciones Científicas De Investigación

Electrocatalytic Carboxylation

5-Amino-3-bromopyridin-2-ol derivatives have been explored for their potential in electrocatalytic carboxylation reactions. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was investigated, highlighting a method to synthesize 6-aminonicotinic acid with high yield and selectivity under mild conditions. This process avoids the use of volatile and toxic solvents and showcases the compound's utility in green chemistry applications (Q. Feng et al., 2010).

Radiosynthesis

In the realm of radiopharmaceuticals, 5-Amino-3-bromopyridin-2-ol derivatives have been utilized in the radiosynthesis of 2-amino-5-[18F]fluoropyridines. This method involves palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine with various amines, enabling the creation of radiolabeled compounds for potential use in medical imaging and diagnostics (M. Pauton et al., 2019).

Supramolecular Chemistry

5-Amino-3-bromopyridin-2-ol is also significant in supramolecular chemistry. Its derivatives have been studied for their role in the formation of halogen bonds, influencing the supramolecular assembly of bromo-substituted trezimides and tennimides. These interactions are crucial for understanding the structural organization and properties of molecular systems (P. Mocilac et al., 2014).

Analytical Applications

Moreover, the fluorescent properties of derivatives have been harnessed for the detection of metal ions, such as aluminum, demonstrating the compound's potential in creating sensitive and selective sensors for environmental and biological analysis (N. Yadav & Ashutosh Kumar Singh, 2018).

Safety And Hazards

Safety data sheets indicate that 5-Amino-3-bromopyridin-2-ol may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Propiedades

IUPAC Name |

5-amino-3-bromo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEKBAWTSKGTAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromopyridin-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)